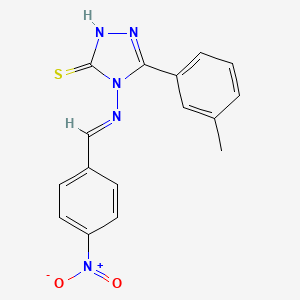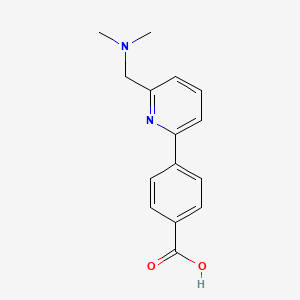
4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a pyridine ring substituted with a dimethylaminomethyl group at the 6-position and a benzoic acid moiety at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid typically involves multi-step organic reactionsThe final step involves the coupling of the pyridine derivative with a benzoic acid precursor under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
科学的研究の応用
4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
類似化合物との比較
Similar Compounds
4-(Dimethylaminomethyl)-benzoic acid: Lacks the pyridine ring, resulting in different chemical properties.
6-Dimethylaminomethyl-pyridine: Does not have the benzoic acid moiety, affecting its reactivity and applications.
4-(6-Methyl-pyridin-2-yl)-benzoic acid: Substitutes the dimethylaminomethyl group with a methyl group, altering its biological activity.
Uniqueness
4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid is unique due to the combination of the pyridine ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C15H16N2O2 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
4-[6-[(dimethylamino)methyl]pyridin-2-yl]benzoic acid |
InChI |
InChI=1S/C15H16N2O2/c1-17(2)10-13-4-3-5-14(16-13)11-6-8-12(9-7-11)15(18)19/h3-9H,10H2,1-2H3,(H,18,19) |
InChIキー |
VYPYJKYGBOFTGG-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=NC(=CC=C1)C2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12046634.png)

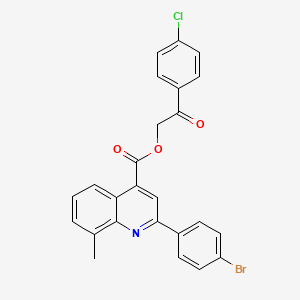
![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12046654.png)
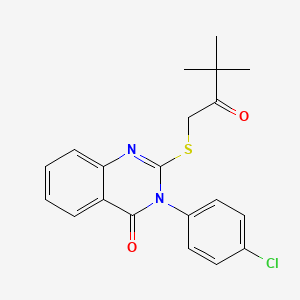

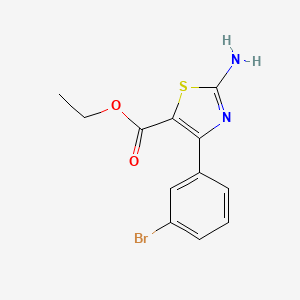
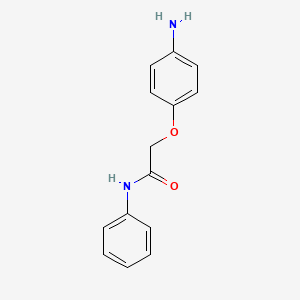

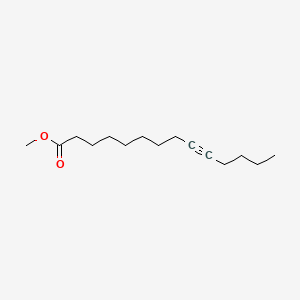

![6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12046719.png)

